Steric Bulk: Isobutyl vs. Methyl, Ethyl, and Unsubstituted Analogs
The isobutyl substituent at the 4-position provides greater steric bulk than methyl, ethyl, or hydrogen, which can suppress undesired side reactions and improve regioselectivity in cross-coupling. The molecular weight of the target compound (214.46 g/mol) is 24% higher than the 4-ethyl analog (186.40 g/mol) and 42% higher than the unsubstituted 2-chloropyrimidine-5-boronic acid (158.35 g/mol) . The isobutyl chain also introduces three rotatable bonds versus one for methyl and zero for the unsubstituted analog, increasing conformational flexibility available for steric shielding .
| Evidence Dimension | Molecular weight and rotatable bond count as proxies for steric bulk |
|---|---|
| Target Compound Data | MW = 214.46 g/mol; 3 rotatable bonds (isobutyl chain) |
| Comparator Or Baseline | (2-Chloro-4-methylpyrimidin-5-yl)boronic acid: MW = 172.38 g/mol, 1 rotatable bond. (2-Chloro-4-ethylpyrimidin-5-yl)boronic acid: MW = 186.40 g/mol, 2 rotatable bonds. (2-Chloropyrimidin-5-yl)boronic acid: MW = 158.35 g/mol, 0 rotatable bonds. |
| Quantified Difference | Target MW is 24% greater than 4-ethyl analog and 42% greater than unsubstituted analog; rotatable bond count is 3 vs. 0–2 for comparators. |
| Conditions | Computed molecular properties based on chemical structure; no experimental head-to-head coupling data available. |
Why This Matters
Greater steric bulk can improve regioselectivity in Suzuki-Miyaura couplings by shielding the boronic acid moiety from unwanted homocoupling or protodeboronation, directly affecting isolated yield and purity.
